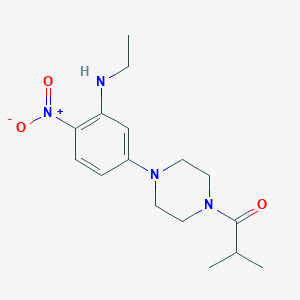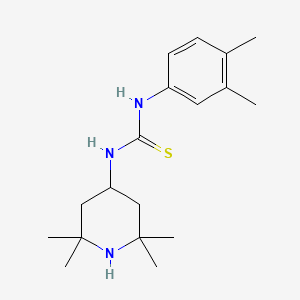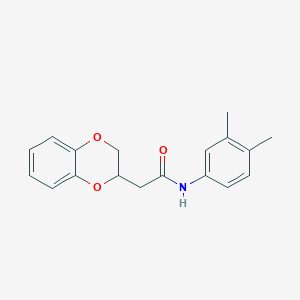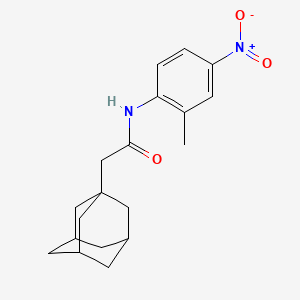
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline
描述
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline, also known as Sunitinib, is a small molecule drug used in cancer therapy. It was first synthesized in 1998 by Pfizer and received FDA approval in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumor. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor.
作用机制
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline inhibits multiple receptor tyrosine kinases, which are involved in various cellular processes, including cell proliferation, angiogenesis, and survival. By inhibiting these kinases, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline blocks the downstream signaling pathways that promote tumor growth and angiogenesis. In addition, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been shown to induce apoptosis in cancer cells and to inhibit the activity of cancer stem cells.
Biochemical and Physiological Effects:
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been shown to have several biochemical and physiological effects on cancer cells and normal cells. It has been shown to inhibit the activity of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. By inhibiting these kinases, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline blocks the downstream signaling pathways that promote tumor growth and angiogenesis. N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has also been shown to induce apoptosis in cancer cells and to inhibit the activity of cancer stem cells. However, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline can also have adverse effects on normal cells, such as cardiotoxicity, hypertension, and hypothyroidism.
实验室实验的优点和局限性
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has several advantages for lab experiments, including its well-established mechanism of action, its ability to inhibit multiple receptor tyrosine kinases, and its efficacy in various types of cancer. However, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline also has limitations for lab experiments, such as its potential toxicity to normal cells, its variable pharmacokinetics, and its limited bioavailability.
未来方向
There are several future directions for the research and development of N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to identify biomarkers that can predict the response to N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline and to develop personalized treatment strategies based on these biomarkers. Additionally, there is a need to develop more potent and selective tyrosine kinase inhibitors that can overcome the limitations of N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline and to identify new targets for cancer therapy. Finally, there is a need to investigate the potential use of N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline in non-cancer diseases, such as pulmonary arterial hypertension and Alzheimer's disease.
科学研究应用
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been extensively studied in preclinical and clinical trials for its efficacy in cancer therapy. It has been shown to inhibit tumor growth and angiogenesis in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, pancreatic neuroendocrine tumor, and breast cancer. N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been studied for its potential use in non-cancer diseases, such as pulmonary arterial hypertension and Alzheimer's disease.
属性
IUPAC Name |
1-[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-4-17-14-11-13(5-6-15(14)20(22)23)18-7-9-19(10-8-18)16(21)12(2)3/h5-6,11-12,17H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURVWQQUWGSUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(Ethylamino)-4-nitrophenyl]piperazin-1-yl}-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4138730.png)
![2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol hydrochloride](/img/structure/B4138733.png)
![6-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138741.png)
![4-fluoro-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4138754.png)

![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4138761.png)
![2-[(2-methoxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4138767.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B4138772.png)
![10-(5-bromo-2-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4138783.png)
![2-(1-adamantyl)-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B4138793.png)

![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B4138803.png)
amine hydrochloride](/img/structure/B4138807.png)
